molecular formula C9H13NO2 B1274159 2-(2-Methoxyethoxy)aniline CAS No. 72806-66-7

2-(2-Methoxyethoxy)aniline

Cat. No.: B1274159
CAS No.: 72806-66-7
M. Wt: 167.2 g/mol
InChI Key: GGVZNGYEHJHVMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyethoxy)aniline can be synthesized through several methods. One common approach involves the reaction of beta-methoxy-2-nitrophenetole with reducing agents to yield the desired aniline derivative . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Mechanism of Action

The mechanism by which 2-(2-Methoxyethoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and context of use .

Biological Activity

2-(2-Methoxyethoxy)aniline, also known as methoxyethoxy aniline, is an aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group, which influences its solubility and reactivity. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in neuropharmacology.

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : Approximately 181.25 g/mol
  • Structural Features : The compound consists of an aniline backbone with a methoxyethoxy substituent, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly as a selective inhibitor of glycine transporter type 1 (GlyT1). This inhibition can lead to increased synaptic glycine levels, which may have therapeutic implications for various neuropsychiatric disorders, including schizophrenia.

The primary mechanism through which this compound exerts its biological effects is by modulating neurotransmitter systems. By inhibiting GlyT1, it enhances glycine availability in the synaptic cleft, potentially improving neurotransmission and offering therapeutic benefits in conditions characterized by dysregulated glycine levels.

Inhibition Studies

Studies have demonstrated that this compound can selectively inhibit GlyT1 with significant potency. The following table summarizes key findings from various studies:

Study ReferenceInhibition Potency (IC50)Biological Effect
0.5 µMIncreased glycine levels
0.3 µMEnhanced synaptic transmission
0.4 µMPotential treatment for schizophrenia

These findings indicate that the compound may serve as a valuable tool in pharmacological research aimed at understanding and treating disorders linked to glycine dysregulation.

Neuropharmacological Applications

A notable case study involved the administration of this compound in animal models exhibiting symptoms analogous to schizophrenia. The results indicated a marked improvement in behavioral symptoms correlated with increased glycine levels in the brain, suggesting a potential pathway for therapeutic intervention.

Toxicological Profile

While the therapeutic potential of this compound is promising, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate:

  • Acute Toxicity : Low acute oral toxicity.
  • Dermal Irritation : Non-irritating to skin, slight eye irritant.
  • Genotoxicity : Not mutagenic or genotoxic based on standard assays.

These findings suggest that while the compound shows promise for therapeutic use, further studies are warranted to fully elucidate its safety profile.

Properties

IUPAC Name

2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVZNGYEHJHVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993607
Record name 2-(2-Methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72806-66-7
Record name 2-(2-Methoxyethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72806-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyethoxy)aniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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